molecular formula C16H15Cl2NO B096445 2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane CAS No. 19071-61-5

2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane

Cat. No. B096445
CAS RN: 19071-61-5
M. Wt: 308.2 g/mol
InChI Key: KXAVHZVNXIENGY-UHFFFAOYSA-N
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Description

2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane is a chemical compound that is widely used in scientific research. It is also known as CPP or CPP-ACP, and it is a derivative of casein phosphopeptide. CPP-ACP has been found to have many potential applications in the fields of dentistry, medicine, and biochemistry.

Mechanism Of Action

The mechanism of action of CPP-ACP is not fully understood. However, it is believed to work by binding to tooth enamel and forming a protective layer that helps to prevent tooth decay. It may also work by promoting the remineralization of tooth enamel and by inhibiting the growth of bacteria that cause dental caries.

Biochemical And Physiological Effects

CPP-ACP has been found to have a number of biochemical and physiological effects. It has been shown to promote the remineralization of tooth enamel, inhibit the growth of bacteria that cause dental caries, and reduce dental hypersensitivity. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of CPP-ACP for lab experiments is its stability and solubility in water. It is also relatively easy to synthesize and purify. However, one limitation is that it can be expensive to produce in large quantities.

Future Directions

There are many potential future directions for research on CPP-ACP. One area of interest is the development of new dental materials that incorporate CPP-ACP. Another area is the use of CPP-ACP in drug delivery systems for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of CPP-ACP and to explore its potential applications in other scientific fields.

Synthesis Methods

The synthesis of CPP-ACP involves the reaction of p-chlorobenzoyl chloride with 1-chloro-3-phenylpropane in the presence of a base. The resulting product is then purified by recrystallization.

Scientific Research Applications

CPP-ACP has been extensively studied for its potential applications in various scientific fields. In dentistry, it has been found to be effective in preventing tooth decay and treating dental hypersensitivity. It has also been used in the development of dental materials such as resin composites and dental adhesives. In medicine, CPP-ACP has been studied for its potential use in drug delivery systems and in the treatment of diseases such as osteoporosis. In biochemistry, CPP-ACP has been used as a model system for studying protein-peptide interactions.

properties

CAS RN

19071-61-5

Product Name

2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

4-chloro-N-(1-chloro-3-phenylpropan-2-yl)benzamide

InChI

InChI=1S/C16H15Cl2NO/c17-11-15(10-12-4-2-1-3-5-12)19-16(20)13-6-8-14(18)9-7-13/h1-9,15H,10-11H2,(H,19,20)

InChI Key

KXAVHZVNXIENGY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=C(C=C2)Cl

synonyms

2-(p-Chlorobenzamido)-1-chloro-3-phenylpropane

Origin of Product

United States

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